molecular formula C13H11FINO3 B8441876 Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8441876
M. Wt: 375.13 g/mol
InChI Key: FMJKTSYJVDKBEO-UHFFFAOYSA-N
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Patent
US06670373B1

Procedure details

To a solution of 4-ethoxycarbonyl-5-methyl-3-(2-fluoro-5-iodophenyl)isoxazole (1.04 g, 2.77 mmol) in EtOH (14 ml) was added 5N NaOH (1.11 ml, 5.6 mmol, 2 eq.) and stirred in a 50° C. oil bath for 1 hr. Rxn was cooled to room temperature, poured into ice H2O and extracted with Et2O. Acidified aqueous layer to pH 2 using conc. HCl and extracted with ethyl acetate. The combined organic solution was washed with brine, dried (MgSO4), filtered, and concentrated to give the title compound (0.85 g, 86%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.11 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[C:16]([I:18])[CH:15]=[CH:14][C:13]=2[F:19])=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+]>CCO>[C:4]([C:6]1[C:7]([C:12]2[CH:17]=[C:16]([I:18])[CH:15]=[CH:14][C:13]=2[F:19])=[N:8][O:9][C:10]=1[CH3:11])([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=CC(=C1)I)F
Name
Quantity
1.11 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
CCO
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred in a 50° C. oil bath for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Rxn was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C=1C(=NOC1C)C1=C(C=CC(=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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